molecular formula C5H5ClN2O2S B164656 2-Chloro-4-(methylsulfonyl)pyrimidine CAS No. 1233026-31-7

2-Chloro-4-(methylsulfonyl)pyrimidine

Cat. No.: B164656
CAS No.: 1233026-31-7
M. Wt: 192.62 g/mol
InChI Key: YJIANTUNRFFGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H5ClN2O2S It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a methylsulfonyl group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfonyl)pyrimidine typically involves the chlorination of 4-(methylsulfonyl)pyrimidine. One common method includes the reaction of 4-(methylsulfonyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(methylsulfonyl)pyrimidine+SOCl2This compound+SO2+HCl\text{4-(methylsulfonyl)pyrimidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(methylsulfonyl)pyrimidine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom at the second position can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include primary and secondary amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Chloro-4-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-Chloro-4-(methylsulfonyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

    2-Chloro-4-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-Chloro-4-(methylamino)pyrimidine: Contains a methylamino group instead of a methylsulfonyl group.

    2-Chloro-4-(methoxy)pyrimidine: Features a methoxy group in place of the methylsulfonyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-4-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIANTUNRFFGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599754
Record name 2-Chloro-4-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-31-7
Record name 2-Chloro-4-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methanesulfonylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

mCPBA (3.92 g, 17.5 mmol) was added to a stirred mixture of 2-chloro-4-(methylsulfanyl)pyrimidine (1.5 g, 7.0 mmol) in dichloromethane (35.0 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred for 1.5 h and then diluted with aqueous sodium thiosulfate. The solution was stirred for 10 min then saturated sodium bicarbonate was added and the mixture was extracted with dichloromethane. The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes) to afford 2-chloro-4-(methylsulfonyl)pyrimidine as a white solid. MS ESI calcd. for C5H6C1N2O2S [M+H]+ 193. found 193.
Name
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(methylsulfonyl)pyrimidine
Reactant of Route 2
2-Chloro-4-(methylsulfonyl)pyrimidine
Reactant of Route 3
2-Chloro-4-(methylsulfonyl)pyrimidine
Reactant of Route 4
2-Chloro-4-(methylsulfonyl)pyrimidine
Reactant of Route 5
2-Chloro-4-(methylsulfonyl)pyrimidine
Reactant of Route 6
2-Chloro-4-(methylsulfonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.